molecular formula C8H7NO5 B156571 5-Nitrovanillin CAS No. 6635-20-7

5-Nitrovanillin

Cat. No. B156571
CAS RN: 6635-20-7
M. Wt: 197.14 g/mol
InChI Key: ZEHYRTJBFMZHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrovanillin is a chemical compound that serves as a precursor in various syntheses and has been studied for its potential applications in different fields. It is characterized by the presence of a nitro group attached to the vanillin structure, which influences its reactivity and properties.

Synthesis Analysis

The synthesis of 5-nitrovanillin has been explored in different contexts. For instance, it has been synthesized from 5-nitrovanillin via malonic ester synthesis and the Balz-Schiemann reaction, leading to the production of 5-fluoro-d/l-dopa and [^18F]5-fluoro-l-dopa . Additionally, a simple synthesis technique for 5-nitrovanillin using nitric acid as a source of nitro groups has been reported, with dichloromethane (DCM) as a solvent and the process carried out at low temperatures to achieve a good yield .

Molecular Structure Analysis

The molecular structure of 5-nitrovanillin derivatives has been confirmed through various spectral analyses, including NMR and MS spectra. For example, Schiff bases synthesized from 5-nitrovanillin and aromatic amines have been structurally determined, with the C=N bond existing in E conformation . Furthermore, the electronic structure of a Schiff base derived from 5-nitrovanillin has been studied using DFT, revealing that the compound is easily polarizable but stable, with extensive electron delocalization .

Chemical Reactions Analysis

5-Nitrovanillin participates in condensation reactions to form Schiff bases, which have been synthesized with high yields using DCM solvent, acetic acid catalyst, and anhydrous MgSO4 as a drying agent . The nitro group in 5-nitrovanillin also plays a role in the anion recognition process of chemosensors, where the formation of a sensor-analyte complex leads to a color change in the solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitrovanillin derivatives have been studied through various methods. For instance, the antimicrobial activity of 2-methyl-5-nitroaniline derivatives has been evaluated, with some compounds showing good activity compared to standard drugs . The Schiff base synthesized from 5-nitrovanillin and sulfadiazine has been screened for biological activity, showing potential as an HIV RNA binding agent .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

5-Nitrovanillin and its derivatives, such as nitrofurans, are known for their antibacterial and antimicrobial properties. These compounds are widely used in the treatment of various infections. For instance, nitrofurans interfere with gene expression by inhibiting the translation of specific classes of genes, particularly inducible genes. This inhibition occurs at the initiation step of gene expression (Herrlich & Schweiger, 1976).

Therapeutic Applications and Drug Repurposing

5-Nitrofurans have been in clinical use for over 60 years, treating a broad spectrum of diseases from urinary tract infections to cancer. The therapeutic effect occurs through a multi-step process involving activation by azoreduction followed by nitroreduction. The multi-activity nature of these compounds allows for their repurposing, extending their use from basic antibiotics to treatments for life-threatening diseases. However, the same multi-activity can also lead to toxicity, which necessitates careful consideration in their application (Zuma, Aucamp, & N'Da, 2019).

Sensor Applications

Recently, 5-Nitrovanillin has been utilized in the synthesis of organic sensors. A study presented a synthesis technique for 5-Nitrovanillin at low temperatures, indicating its role in prolonging electron delocalization and in the process of anion recognition by chemosensors. The formation of a sensor-analyte complex between the chemosensor and anion produces a color change in the solution, marking its potential application in various sensor-based technologies (Rahmawati et al., 2021).

Role in Drug Activity and Toxicity

5-Nitrofurans are prodrugs used to treat bacterial and trypanosome infections. However, they can cause serious toxic side effects. Research has identified a conserved interaction between aldehyde dehydrogenase (ALDH) 2 and 5-nitrofurans across various species, indicating that the activity of certain 5-nitrofuran drugs, such as nifurtimox, is dependent on ALDH2. Understanding this interaction is crucial for managing the toxicity associated with 5-nitrofuran treatment (Zhou et al., 2012).

Safety And Hazards

5-Nitrovanillin may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-hydroxy-3-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHYRTJBFMZHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075344
Record name 5-Nitrovanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 5-Nitrovanillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

5-Nitrovanillin

CAS RN

6635-20-7
Record name 5-Nitrovanillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6635-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrovanillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrovanillin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitrovanillin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitrovanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrovanillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITROVANILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6SQ47R9WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of concentrated nitric acid (900 ml) and water (900 ml) was added 4-hydroxy-3-methoxybenzaldehyde (300 g) at a temperature under 10° C. After stirring 1 hour at 0° C. the precipitate was filtered and washed with water.
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrovanillin
Reactant of Route 2
Reactant of Route 2
5-Nitrovanillin
Reactant of Route 3
Reactant of Route 3
5-Nitrovanillin
Reactant of Route 4
Reactant of Route 4
5-Nitrovanillin
Reactant of Route 5
5-Nitrovanillin
Reactant of Route 6
5-Nitrovanillin

Citations

For This Compound
179
Citations
R Rahmawati, SW Al Idrus, S Supriadi… - Acta Chimica …, 2021 - aca.unram.ac.id
… Here, we present a simple synthesis technique for 5-nitrovanillin sensor. It has been successfully … The 5-nitrovanillin synthesis in this study was carried out using a combination of these …
Number of citations: 3 aca.unram.ac.id
PÅ Hynning, M Remberger, AH Neilson - Journal of Chromatography A, 1989 - Elsevier
… 1B) by the procedure used for 5-nitrovanillin. The product, which was almost black, was purified by repeated recrystallization from acetic acid (m/z of parent ion of the O-acetate …
Number of citations: 22 www.sciencedirect.com
IA Pearl, DL Beyer - The Journal of Organic Chemistry, 1951 - ACS Publications
REACTIONS OF VANILLIN AND ITS DERIVED COMPOUNDS. XII.1 Page 1 [Contribution from the Institute of Paper Chemistry] REACTIONS OF VANILLIN AND ITS DERIVED …
Number of citations: 20 pubs.acs.org
DQ Hoan, NT Hanh, TM Luong, HTN Quynh… - Tạp chí Khoa …, 2017 - journal.hcmue.edu.vn
… Tổng hợp của một số bazơ ship mới từ 5-nitrovanillin Một dãy các bazơ Schiff mới được tổng hợp bằng phản ứng ngưng tụ giữa 5-nitrovanillin và amin thơm. Dung môi dichlorometan …
Number of citations: 0 journal.hcmue.edu.vn
IA PEARL, DL BEYER - The Journal of Organic Chemistry, 1951 - ACS Publications
… Only in the case of the 5-nitrovanillin was heating necessary toobtain reaction. The reaction of orthovanillin with malonicacid in theVorsatz procedure yielded a crystalline compound …
Number of citations: 61 pubs.acs.org
H Pang, Q Zhang, X Lu, K Li, H Chen… - … science & technology, 2019 - ACS Publications
… As shown in Figure 1, the two most abundant first-generation products of VL photooxidation are 5-nitrovanillin (5NV) and 4-nitroguaiacol (4NG). Next, we elucidate the effects of pH, …
Number of citations: 58 pubs.acs.org
K Sato, S Inoue, H Sato - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… The methylation of 5-nitrovanillin gave 5-nitroveratraldehyde, which was then catalytically reduced to afford 5-aminohomoveratrol. The oxidation of 5-aminohomoveratrol gave 2,3-…
Number of citations: 24 www.journal.csj.jp
M Argentini, C Wiese, R Weinreicht - Journal of fluorine chemistry, 1994 - Elsevier
… the 4-position of 5nitrovanillin (1) was methylated with diazomethane under very mild reaction conditions (a drastic methylation process should be avoided, since 5-nitrovanillin tends to …
Number of citations: 34 www.sciencedirect.com
D Lestari, TD Wahyuningsih… - Indonesian Journal of …, 2023 - journal.ugm.ac.id
… Vanillin was reacted with concentrated nitric acid to form 5nitrovanillin (NV) then the NV was condensed with hydrazine hydrate to produce the NA. The NA was obtained and fully …
Number of citations: 3 journal.ugm.ac.id
YS Malghe, VV Thorat, AS Chowdhary… - Journal of Chemical …, 2015 - academia.edu
… Dihydrazide obtained on condensation with 5-nitrovanillin gave dihydrazone which on oxidative cyclisation with chloramine-T yielded the corresponding bis-1,3,4-oxadiazole derivative. …
Number of citations: 7 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.